Technical Whitepaper: Synthesis, Mechanics, and Applications of CAS 70343-14-5
Technical Whitepaper: Synthesis, Mechanics, and Applications of CAS 70343-14-5
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Nomenclature Clarification
In the landscape of advanced organic synthesis, highly functionalized anthranilic acid derivatives serve as critical scaffolds for both materials science and medicinal chemistry.
Critical Nomenclature Notice: Within commercial databases and literature, CAS Registry Number 70343-14-5 is definitively assigned to 2-Amino-3-methyl-5-nitrobenzoic acid [1]. The regioisomer 5-Amino-2-methyl-3-nitrobenzoic acid corresponds to a different registry (CAS 89977-12-8)[2]. To maintain strict scientific integrity and adhere to the primary CAS identifier requested, this whitepaper focuses exclusively on the chemical space, mechanistic synthesis, and downstream applications of CAS 70343-14-5 (2-Amino-3-methyl-5-nitrobenzoic acid).
This compound is a highly versatile building block, utilized extensively in the synthesis of chiral atropisomeric biphenyls for liquid crystal displays and complex heterocyclic pharmaceuticals[3].
Physicochemical Profiling
Understanding the fundamental properties of CAS 70343-14-5 is essential for predicting its behavior in multi-step synthesis and biological environments. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a highly polarized, push-pull electronic system.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical / Synthetic Significance |
| IUPAC Name | 2-amino-3-methyl-5-nitrobenzoic acid | Defines exact regiochemistry[1]. |
| Molecular Formula | C₈H₈N₂O₄ | Standard stoichiometric baseline[1]. |
| Molecular Weight | 196.16 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5[4]. |
| Exact Mass | 196.0484 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[4]. |
| Melting Point | 268 °C (dec.) | High melting point indicates strong intermolecular hydrogen bonding (zwitterionic character)[5]. |
| XLogP3 | 1.5 | Moderate lipophilicity, ideal for crossing biological membranes in early drug discovery[4]. |
| Topological Polar Surface Area | 109 Ų | High TPSA dictates strong target-binding potential but may limit blood-brain barrier (BBB) permeability[4]. |
Retrosynthetic Strategy & Mechanistic Workflow
The most robust and scalable synthesis of CAS 70343-14-5 avoids direct nitration of 2-amino-3-methylbenzoic acid, which often yields complex mixtures of regioisomers[6]. Instead, the industry standard relies on the strategic functionalization of 7-methylisatin .
Fig 1: Synthetic workflow for CAS 70343-14-5 via nitration and oxidative cleavage of 7-methylisatin.
Causality in the Synthetic Design
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Regioselective Nitration: The isatin core is subjected to electrophilic aromatic substitution. The activating -NH- group of the lactam ring strongly directs the incoming nitronium ion ( NO2+ ) to the 5-position (para to the amine equivalent). The 7-position is sterically and electronically blocked by the existing methyl group, ensuring near-perfect regioselectivity[3].
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Oxidative Cleavage vs. Standard Hydrolysis: Standard alkaline hydrolysis of isatins opens the lactam ring to form an α -keto acid (isatinic acid), which is highly reactive and prone to degradation. By introducing hydrogen peroxide ( H2O2 ) into the alkaline matrix, the system undergoes a Dakin-type oxidative decarboxylation. This cleaves the α -dicarbonyl bond, cleanly yielding the highly stable anthranilic acid derivative (CAS 70343-14-5)[3].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure scientific integrity.
Protocol A: Synthesis of 7-Methyl-5-nitro-1H-indole-2,3-dione (Intermediate)
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Objective: Regioselective nitration of the isatin core.
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Procedure:
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Cool a solution of concentrated H2SO4 (60 mL) to 6 °C.
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Slowly add 7-methylisatin (10.9 g, 67.7 mmol) and stir for 5 minutes until fully dissolved.
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Prepare a nitrating mixture of concentrated HNO3 (5 mL) and H2SO4 (0.5 mL).
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Critical Causality Step: Add the nitrating mixture dropwise, strictly maintaining the internal temperature between 10 °C and 14 °C. Why? Exceeding 15 °C initiates oxidative degradation of the delicate isatin core, while dropping below 10 °C stalls the generation of the active nitronium ion, leading to incomplete conversion[3].
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Stir for an additional 10 minutes post-addition, then pour the mixture onto 360 g of crushed ice.
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Filter the resulting orange precipitate, wash thoroughly with cold H2O (3 × 20 mL), and dry under vacuum.
-
-
Validation & QC: Yield should be ~87%. Confirm identity via Melting Point: 255–256 °C[7].
Protocol B: Oxidative Cleavage to CAS 70343-14-5
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Objective: Ring-opening and decarboxylation to yield the final product.
-
Procedure:
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Dissolve the intermediate (4.00 g, 34 mmol) in 500 mL of freshly prepared 0.90 M NaOH. Stir at room temperature for 1.5 hours to initiate lactam hydrolysis.
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Add 193 mL of 3% H2O2 in H2O directly to the solution. Stir for 1 hour at room temperature to drive the oxidative decarboxylation[3].
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Critical Causality Step: Quench the reaction by adding 50 mL of glacial acetic acid. Why? The product is amphoteric. Quenching with a strong mineral acid (like HCl) would protonate the basic aniline nitrogen, forming a highly soluble hydrochloride salt and destroying the isolated yield. Glacial acetic acid gently lowers the pH to the compound's exact isoelectric point, forcing the zwitterionic product to precipitate cleanly[3][5].
-
Collect the yellow precipitate via vacuum filtration, wash with H2O (2 × 50 mL), and dry at 80 °C.
-
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Validation & QC: Yield should be >85%. Confirm identity via Melting Point: 268 °C (recrystallized from glacial acetic acid)[5].
Advanced Applications in Materials & Drug Development
CAS 70343-14-5 is rarely an end-product; it is a highly functionalized launchpad for complex molecular architectures.
Fig 2: Downstream functionalization of CAS 70343-14-5 into advanced materials and pharmaceuticals.
Materials Science: Ferroelectric Liquid Crystals
To synthesize atropisomeric biphenyls (molecules with axial chirality used in liquid crystal displays), the amino group of CAS 70343-14-5 must first be converted to an iodine atom via a Sandmeyer reaction ( NaNO2/H2SO4 followed by KI).
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Mechanistic Rationale: The native amino group is a poor leaving group for transition-metal catalyzed cross-coupling. Converting it to an iodide installs a highly reactive carbon-halogen bond. This drastically lowers the activation energy required for the subsequent copper-catalyzed Ullmann homocoupling, allowing the formation of sterically hindered, chiral 4,4'-dihydroxy-2,2'-dimethyl-6,6'-dinitrobiphenyl derivatives. These derivatives act as highly efficient chiral dopants, inducing spontaneous polarization in Smectic C (SC*) ferroelectric liquid crystal phases[5].
Pharmaceutical & Agrochemical Development
In medicinal chemistry, CAS 70343-14-5 is utilized to synthesize 1,2,4-triazole derivatives. Through condensation reactions involving hydrazines and appropriate carbonyl compounds, the carboxylic acid and amino moieties are incorporated into complex heterocyclic systems.
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Mechanistic Rationale: The resulting triazole rings are bioisosteres for amides and peptides, offering superior metabolic stability. Compounds derived from this scaffold have demonstrated potent biological activities, serving as lead compounds for specific enzyme inhibition in oncology, as well as acting as safeners in advanced herbicide formulations.
References
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2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 , PubChem, 1
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5-Amino-2-methyl-3-nitrobenzoic acid, 89977-12-8 , Amadis Chemical, 2
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The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials , Journal of the American Chemical Society, 3
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Induction of a Ferroelectric SC Liquid Crystal Phase by an Atropisomeric Dopant Derived from 4,4'-Dihydroxy-2,2'-dimethyl-6,6'-dinitrobiphenyl*, Journal of the American Chemical Society, 5
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4-[amino] , EvitaChem,
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Product Class 21: Nitroarenes , Science of Synthesis: Houben–Weyl Methods of Molecular Transformations,6
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